

Application Notes and Protocols for Motor Protein Assays with AMP-PNP

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Compound of Interest

Compound Name: AMP-PNP

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Audience: Researchers, scientists, and drug development professionals.

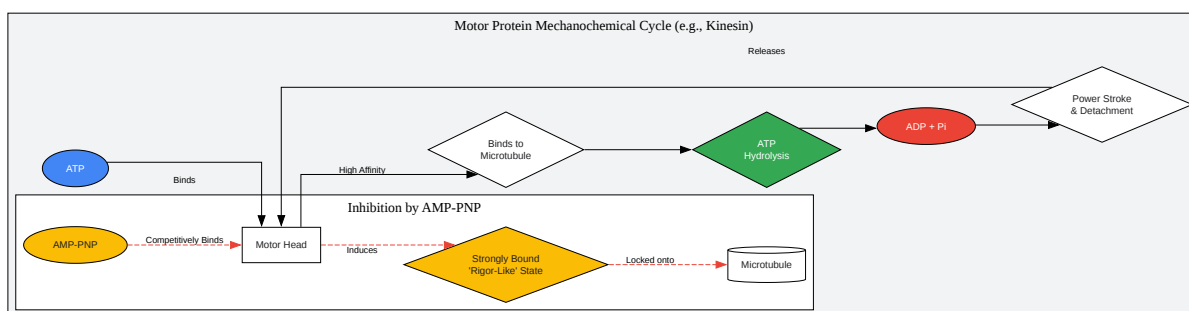
Introduction

Motor proteins, such as kinesins and myosins, are essential enzymes that convert chemical energy from ATP hydrolysis into mechanical force to drive a multitude of cellular processes, including intracellular transport, cell division, and muscle contraction.[1] The study of their mechanochemical cycle is crucial for understanding their function and for developing therapeutic interventions targeting these proteins. Adenylyl-imidodiphosphate (**AMP-PNP**), a non-hydrolyzable analog of ATP, is an invaluable tool in this field.[2] Due to the substitution of an oxygen atom with an imido group between the β and γ phosphates, **AMP-PNP** is resistant to enzymatic cleavage.[3] This property allows researchers to trap motor proteins in a stable, ATP-bound-like state, providing a snapshot of this critical intermediate in the motor's functional cycle.[3] These application notes provide detailed protocols for utilizing **AMP-PNP** in various experimental assays to elucidate the function of motor proteins.

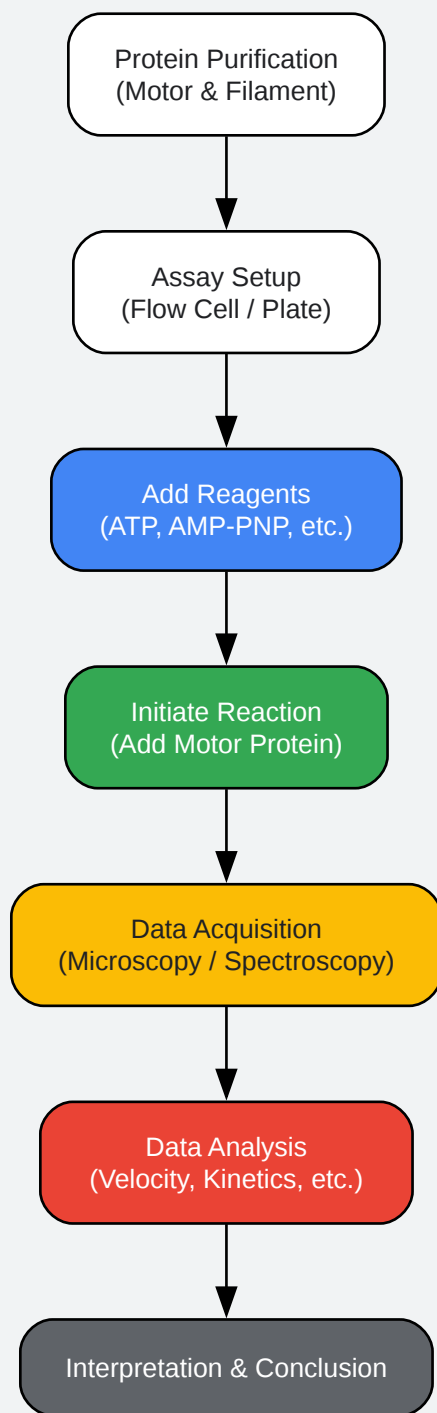
Mechanism of Action of AMP-PNP

AMP-PNP acts as a competitive inhibitor of ATP, binding to the nucleotide-binding pocket of motor proteins.[4][5] For kinesins, the binding of **AMP-PNP** induces a conformational state with a high affinity for microtubules, effectively locking the motor onto its track in a rigor-like state.[2][4][6] This stabilized complex is instrumental for structural studies and for dissecting the conformational changes associated with ATP binding.[1] Similarly, with myosins, **AMP-PNP** can be used to study the pre-power stroke state and its interaction with actin filaments. While **AMP-**

PNP is generally considered non-hydrolyzable, some motor proteins may exhibit very slow hydrolysis of this analog.^[7]



Experimental Workflow for Motor Protein Assays with AMP-PNP

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